1-(4-CHLORO-2-NITROPHENYL)-4-(4-CHLOROBENZENESULFONYL)PIPERAZINE
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Overview
Description
1-(4-CHLORO-2-NITROPHENYL)-4-(4-CHLOROBENZENESULFONYL)PIPERAZINE is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-CHLORO-2-NITROPHENYL)-4-(4-CHLOROBENZENESULFONYL)PIPERAZINE typically involves multiple steps:
Chlorination: The addition of chlorine atoms to specific positions on the aromatic rings.
Sulfonylation: The attachment of a sulfonyl group to the piperazine ring.
Industrial Production Methods
Industrial production may involve optimized reaction conditions such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction of the nitro group to an amine group.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
Oxidized Products: Various oxidized derivatives depending on the reaction conditions.
Reduced Products: Amino derivatives.
Substituted Products: Compounds with different functional groups replacing the halogens.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic agent for various diseases.
Industry: Used in the production of specialty chemicals.
Mechanism of Action
The mechanism of action involves the interaction of the compound with specific molecular targets, such as enzymes or receptors. The nitro and sulfonyl groups play crucial roles in these interactions, affecting the compound’s binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)piperazine: Known for its psychoactive properties.
4-Nitrophenylpiperazine: Used in various chemical syntheses.
4-Chlorobenzenesulfonyl chloride: A reagent in organic synthesis.
Uniqueness
1-(4-CHLORO-2-NITROPHENYL)-4-(4-CHLOROBENZENESULFONYL)PIPERAZINE is unique due to the combination of nitro, chloro, and sulfonyl groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
1-(4-chloro-2-nitrophenyl)-4-(4-chlorophenyl)sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N3O4S/c17-12-1-4-14(5-2-12)26(24,25)20-9-7-19(8-10-20)15-6-3-13(18)11-16(15)21(22)23/h1-6,11H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XELXCQGCJBZDBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)Cl)[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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